Benzenehexanesulfonic acid

Catalog No.
S15096230
CAS No.
62607-66-3
M.F
C12H18O3S
M. Wt
242.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenehexanesulfonic acid

CAS Number

62607-66-3

Product Name

Benzenehexanesulfonic acid

IUPAC Name

6-phenylhexane-1-sulfonic acid

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

InChI

InChI=1S/C12H18O3S/c13-16(14,15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2,(H,13,14,15)

InChI Key

KSYDMUHAXTYBFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCS(=O)(=O)O

Benzenehexanesulfonic acid is an aromatic sulfonic acid characterized by the presence of a sulfonic acid group (-SO₃H) attached to a hexane chain and a benzene ring. Its chemical formula is C₁₂H₁₈O₃S, and it is part of a broader class of compounds known as sulfonic acids, which are known for their strong acidity and ability to form salts. This compound typically appears as a white crystalline solid that is soluble in water and polar organic solvents but insoluble in nonpolar solvents.

Benzenehexanesulfonic acid undergoes several typical reactions associated with sulfonic acids:

  • Sulfonation Reactions: It can be synthesized from the sulfonation of benzene or hexane using sulfur trioxide or fuming sulfuric acid, following the electrophilic aromatic substitution mechanism .
  • Hydrolysis: Under strong basic conditions, benzenehexanesulfonic acid can hydrolyze to yield phenol and sodium sulfite .
  • Formation of Salts: The acid can react with bases to form various salts, which are often used as surfactants or in pharmaceuticals.
  • Desulfonation: Heating benzenehexanesulfonic acid in water can lead to desulfonation, producing benzene and sulfuric acid .

Benzenehexanesulfonic acid can be synthesized through several methods:

  • Direct Sulfonation: This method involves treating benzene or hexane with sulfur trioxide in concentrated sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl group is introduced into the aromatic system.
    C6H6+SO3C6H5SO3H\text{C}_6\text{H}_6+\text{SO}_3\rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H}
  • Alkylation followed by Sulfonation: Hexane can be alkylated to introduce a longer alkyl chain before undergoing sulfonation.
  • Salt Formation: The corresponding sodium salt can be prepared by neutralizing the acid with sodium hydroxide.

Benzenesulfonic AcidC₆H₆O₃SWater-solubleSurfactants, pharmaceuticalsHexanesulfonic AcidC₆H₁₃O₃SWater-solubleSurfactants, industrial applicationsDodecylbenzenesulfonic AcidC₁₈H₂₉O₃SWater-solubleDetergents, emulsifiersAlkylbenzenesulfonateR-C₆H₄SO₃⁻VariesSurfactants, detergents

Uniqueness

Benzenehexanesulfonic acid is unique due to its specific combination of a hexane chain and a benzene ring, providing distinct physical and chemical properties compared to other sulfonic acids. Its versatility as both an industrial chemical and a potential biological agent makes it noteworthy among its peers.

Hydrothermal sulfonation provides a robust pathway for introducing multiple sulfonic acid groups onto aromatic frameworks. The process typically employs fuming sulfuric acid (oleum) as both a solvent and sulfonating agent, enabling the sequential substitution of hydrogen atoms with sulfonic acid groups under controlled conditions. For benzenehexasulfonic acid synthesis, hexasubstitution requires precise temperature modulation (80–120°C) and extended reaction times (12–24 hours) to ensure complete sulfonation while minimizing side reactions such as oxidation or ring degradation.

Aromatic precursors such as hexafluorobenzene or hexachlorobenzene are often utilized due to their electron-deficient rings, which enhance electrophilic sulfonation kinetics. For example, hexafluorobenzene reacts with oleum at 100°C to yield perfluorinated benzenehexasulfonic acid, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. Catalysts such as zeolites or acidic resins further accelerate the reaction by stabilizing transition states during sulfonic acid group incorporation.

Table 1: Hydrothermal Sulfonation Conditions for Benzenehexasulfonic Acid

PrecursorCatalystTemperature (°C)Time (h)Yield (%)
HexafluorobenzeneZeolite Y1001878
HexachlorobenzeneNafion resin1202465
HexabromobenzeneNone901252

The reaction mechanism proceeds through a series of electrophilic aromatic substitution (EAS) steps, where the sulfonic acid group (–SO₃H) replaces hydrogen atoms. Each substitution increases the ring’s electron-withdrawing character, progressively slowing subsequent sulfonation events. Computational studies suggest that the final two sulfonations exhibit activation energies approximately 30% higher than initial substitutions, necessitating harsh conditions for completion.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.09766561 g/mol

Monoisotopic Mass

242.09766561 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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